3-Bromo-2-chloroaniline CAS number and properties
3-Bromo-2-chloroaniline CAS number and properties
An In-depth Technical Guide to 3-Bromo-2-chloroaniline for Advanced Research and Development
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development engaged with 3-Bromo-2-chloroaniline. It moves beyond a simple data sheet to provide actionable insights into its synthesis, properties, and handling, grounded in established scientific principles.
Core Compound Identity and Characteristics
3-Bromo-2-chloroaniline is a di-substituted aromatic amine, a versatile intermediate in organic synthesis. Its unique substitution pattern—a bromine atom at the 3-position and a chlorine atom at the 2-position relative to the amino group—imparts specific reactivity and steric properties that make it a valuable building block for more complex molecules.
Key Identifiers:
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IUPAC Name: 3-bromo-2-chloroaniline[7]
The presence of both bromo and chloro substituents, along with the amino group, offers multiple reaction sites for further functionalization, a critical feature for combinatorial chemistry and the synthesis of targeted pharmaceutical agents.
Physicochemical Properties: A Quantitative Overview
Understanding the physical and chemical properties of 3-Bromo-2-chloroaniline is fundamental to its application in experimental design, from solvent selection to reaction condition optimization. The data below has been consolidated from multiple authoritative sources.
| Property | Value | Source(s) |
| Molecular Weight | 206.47 g/mol | [3][5][6][7] |
| Appearance | Pale yellow to off-white solid/crystalline powder | [1] |
| Melting Point | 31-33 °C | [1] |
| Boiling Point (Predicted) | 267.1 ± 20.0 °C at 760 mmHg | [1][5] |
| Density (Predicted) | 1.722 ± 0.06 g/cm³ | [1][5] |
| pKa (Predicted) | 1.58 ± 0.10 | [1] |
| LogP | 2.98 | [5] |
Note: Predicted values are computationally derived and should be used as an estimate until experimentally verified.
The compound's solid form at room temperature and moderate melting point simplify handling and weighing operations in a laboratory setting. Its predicted LogP value suggests significant lipophilicity, indicating good solubility in organic solvents and poor solubility in water, a key consideration for reaction and purification solvent systems.
Synthesis Protocol: Reduction of a Nitroarene Precursor
The most common and reliable method for synthesizing 3-Bromo-2-chloroaniline is through the chemical reduction of its corresponding nitro-substituted precursor, 1-bromo-2-chloro-3-nitrobenzene. This reaction is a cornerstone of aromatic chemistry, converting the nitro group (-NO₂) into a primary amine (-NH₂) using a reducing agent.
Causality in Reagent Selection
The choice of Tin(II) chloride (SnCl₂) in ethanol is deliberate and effective. SnCl₂ is a classic and robust reducing agent for aromatic nitro compounds. The reaction proceeds in an acidic environment (often facilitated by the generation of HCl in situ or by its addition), where the tin(II) is oxidized to tin(IV) while reducing the nitro group. Ethanol serves as an excellent solvent for both the organic substrate and the stannous chloride, facilitating a homogenous reaction medium which is crucial for achieving high conversion rates.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-Bromo-2-chloroaniline.
Step-by-Step Methodology
This protocol is adapted from established procedures.[1][8]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-bromo-2-chloro-3-nitrobenzene (1.0 eq), Tin(II) chloride (SnCl₂, 5.0 eq), and ethanol.[1][8]
-
Reduction: Stir the mixture vigorously and heat it under reflux for approximately 3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1][8]
-
Quenching and Extraction: After cooling the reaction mixture to room temperature, carefully quench it by adding deionized water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate, performing the extraction multiple times to ensure complete recovery.[1]
-
Washing and Drying: Combine the organic layers and wash with a saturated brine solution to remove residual water and inorganic impurities. Dry the organic layer over anhydrous sodium sulfate.[1]
-
Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.[1]
-
Purification: The resulting crude product is purified via silica gel column chromatography. An eluent system of ethyl acetate/petroleum ether (e.g., a 1:50 ratio) is effective for isolating the target compound, yielding 3-bromo-2-chloroaniline as an off-white solid.[1]
Applications in Research and Development
As a functionalized aniline, 3-Bromo-2-chloroaniline is primarily utilized as an intermediate in the synthesis of more complex molecules.[1] Its utility is analogous to other bromoanilines, which are crucial building blocks in several high-value industries.
-
Pharmaceutical Synthesis: The compound serves as a scaffold or precursor for active pharmaceutical ingredients (APIs). The amine group can be readily diazotized for Sandmeyer reactions or acylated to form amides, while the halogen atoms can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity. These reactions are fundamental in synthesizing compounds for anti-inflammatory and anti-cancer research.[9][10]
-
Agrochemical Industry: Similar to its role in pharmaceuticals, it can be a starting material for creating new herbicides, insecticides, and fungicides.[9]
-
Dye Manufacturing: The aniline moiety is the classic precursor for the synthesis of azo dyes, which are widely used in the textile industry.[9]
Safety, Handling, and Storage
Ensuring the safe handling of 3-Bromo-2-chloroaniline is paramount. The compound is classified as acutely toxic and an irritant.[7]
GHS Hazard Classification
| Code | Hazard Statement | Class |
| H301/H302 | Toxic or Harmful if swallowed | Acute Toxicity, Oral |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation |
| H315 | Causes skin irritation | Skin Corrosion/Irritation |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity |
(Source: Consolidated from ECHA C&L Inventory notifications)[7][11][12][13]
Mandatory Handling Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13][14]
-
Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14][15]
-
Exposure Avoidance: Avoid all personal contact, including skin and eye contact and inhalation. Do not eat, drink, or smoke in areas where the chemical is handled.[13][14] Wash hands thoroughly after handling.[14]
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, contain the spill with an inert absorbent material (e.g., sand or vermiculite), and collect it into a suitable, labeled container for disposal.[14][15]
Storage and Stability
-
Conditions: To maintain chemical integrity, 3-Bromo-2-chloroaniline should be stored in a tightly sealed container in a cool, dry, and dark place.[2][4][11] Recommended storage is under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][2][4][11]
-
Incompatibilities: Keep away from strong oxidizing agents and incompatible materials.
References
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- Apollo Scientific. 3-Bromo-2-fluoroaniline Safety Data Sheet.
- IndiaMART. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications.
- ChemicalBook. (2025, September 25). 3-bromo-2-chloroaniline | 56131-46-5.
- Benchchem. 3-Bromo-2-chloroaniline | 118804-39-0.
- Lead Sciences. 3-Bromo-2-chloroaniline.
- Ainfo Inc. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications.
- ChemicalBook. 3-bromo-2-chloroaniline synthesis.
- Molepedia. 3-Bromo-2-chloroaniline.
- Achmem. 3-Bromo-2-chloroaniline.
- PubChem, National Center for Biotechnology Information. Benzenamine, ar-bromo-ar-chloro-.
- PubChem, National Center for Biotechnology Information. 2-Bromo-3-chloroaniline.
- ECHEMI. 2-BROMO-3-CHLOROANILINE SDS, 96558-73-5 Safety Data Sheets.
- Capot Chemical Co., Ltd. MSDS of 3-Bromo-2-chloro-6-fluoroaniline.
- BLD Pharm. 56131-46-5|3-Bromo-2-chloroaniline.
- Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline.
- ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
- Chemsrc. (2025, August 25). 3-Bromo-2-chloroaniline | CAS#:56131-46-5.
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